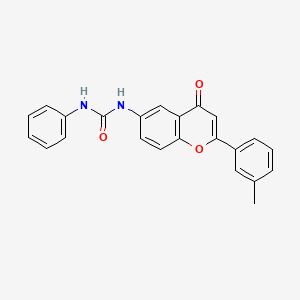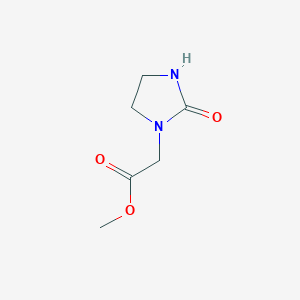![molecular formula C20H19N3O3S B2536643 1-(2-(benzo[d]tiazol-2-il)nicotinil)piperidin-4-il metanoato CAS No. 873857-04-6](/img/structure/B2536643.png)
1-(2-(benzo[d]tiazol-2-il)nicotinil)piperidin-4-il metanoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate” is a compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known for their various pharmaceutical applications, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . The thiazole ring is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Aplicaciones Científicas De Investigación
Actividad antitubercular
Los compuestos basados en benzotiazol, como el , se han sintetizado y estudiado por sus propiedades antituberculares . Estos compuestos han mostrado efectos inhibitorios contra M. tuberculosis, y algunos derivados de benzotiazol nuevos demuestran una potencia de inhibición mayor que la de los fármacos de referencia estándar .
Actividad antimicrobiana
Los derivados de tiazol, incluyendo compuestos basados en benzotiazol, se ha encontrado que presentan propiedades antimicrobianas . Estos compuestos se han sintetizado y probado para su capacidad de inhibir el crecimiento de diversos tipos de bacterias y hongos .
Actividad antiinflamatoria
Algunos derivados de benzotiazol han demostrado actividad antiinflamatoria comparable a la de fármacos estándar como el ibuprofeno . Esto sugiere posibles aplicaciones en el tratamiento de afecciones caracterizadas por la inflamación .
Actividad antiviral
Los compuestos basados en benzotiazol también se han sintetizado y probado por sus propiedades antivirales . Por ejemplo, algunos de estos compuestos han mostrado actividad contra el virus de la influenza pandémica A/Puerto Rico/8/34 (H1N1) .
Actividad antioxidante
Los derivados de tiazol, incluyendo los basados en benzotiazol, se han estudiado por sus propiedades antioxidantes . Los antioxidantes juegan un papel crucial en la protección del cuerpo contra el daño de los radicales libres, lo que sugiere posibles beneficios para la salud .
Actividad neuroprotectora
Los compuestos que contienen un anillo de tiazol se han asociado con efectos neuroprotectores . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas .
Mecanismo De Acción
Target of Action
The primary target of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have shown significant inhibitory activity against this bacterium .
Mode of Action
tuberculosis . The compound’s interaction with its target may involve the formation of hydrogen bonds with –OH and –NH protons, followed by the deprotonation of the most acidic protons .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biological activities such as antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The compound’s effect on these pathways could lead to downstream effects that inhibit the growth of M. tuberculosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . This is achieved through its interaction with the bacterium and its effect on various biochemical pathways .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-20(25)13-8-11-23(12-9-13)19(24)14-5-4-10-21-17(14)18-22-15-6-2-3-7-16(15)27-18/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMNOOECPZUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)




![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)

![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)
![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)
![[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid](/img/structure/B2536578.png)
![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)


